Ko-3290

Overview

Description

Preparation Methods

Ko-3290 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One of the key synthetic routes involves the use of alkyne groups, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This click chemistry reaction is essential for the preparation of this compound.

Chemical Reactions Analysis

Ko-3290 undergoes various chemical reactions, including:

Substitution Reactions: This compound contains an alkyne group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is likely that the compound can undergo such reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ko-3290 has several scientific research applications, including:

Mechanism of Action

Ko-3290 exerts its effects by acting as an antagonist of β-adrenoceptors. This means that it binds to these receptors and inhibits their activity, leading to a reduction in lipolysis (the breakdown of fats) in animals . The molecular targets of this compound include β-adrenoceptors, and the pathways involved are related to lipid metabolism and cardiovascular functions .

Comparison with Similar Compounds

Ko-3290 is unique due to its specific combination of cardioselective antagonist properties and antilipolytic effects. Similar compounds include other β-adrenoceptor antagonists, such as propranolol and metoprolol. this compound’s distinct chemical structure and click chemistry capabilities set it apart from these compounds .

Biological Activity

Ko-3290, also known as DPI-3290 or Org 41793, is a synthetic compound characterized by its potent activity as an opioid receptor agonist. This article explores its biological activity, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 182417-73-8 |

| Molecular Formula | C₃₀H₃₄FN₃O₂ |

| Molecular Weight | 487.608 g/mol |

| Melting Point | 144-145 °C |

| Boiling Point | 620.4 °C (predicted) |

| Density | 1.161 g/cm³ (predicted) |

This compound exhibits high affinity for opioid receptors, notably:

- Ki values :

- δ-opioid receptor: 0.18 nM

- μ-opioid receptor: 0.46 nM

- κ-opioid receptor: 0.62 nM

These values indicate that this compound acts as a mixed opioid agonist with significant antinociceptive (pain-relieving) effects, making it a candidate for pain management therapies .

Antinociceptive Activity

In vivo studies demonstrate that this compound produces a substantial antinociceptive response. For instance, administration of this compound at a dose of 0.05 mg/kg intravenously resulted in a 50% reduction in pain response in rat models .

Comparative Efficacy

A comparative analysis of this compound's efficacy against other opioid agonists shows its potential advantages:

| Compound | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | κ-Receptor Ki (nM) | Antinociceptive Effect |

|---|---|---|---|---|

| This compound | 0.46 | 0.18 | 0.62 | High |

| Morphine | 1.2 | >100 | >100 | Moderate |

| Fentanyl | 0.08 | >100 | >100 | Very High |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Gengo et al. (2003) : This foundational study established the pharmacological profile of this compound, highlighting its potency and specificity as an opioid receptor agonist. The study utilized various animal models to assess pain response and concluded that this compound offers significant antinociceptive properties without the severe side effects commonly associated with traditional opioids .

- Recent Investigations : Further research has indicated that this compound may have applications beyond pain relief, potentially influencing metabolic processes and offering neuroprotective effects in models of neurodegeneration. These findings suggest a broader therapeutic potential that warrants further investigation .

Properties

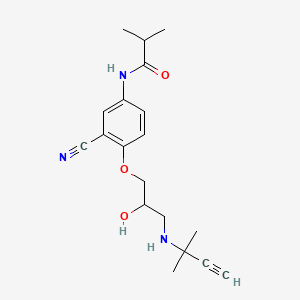

IUPAC Name |

N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-6-19(4,5)21-11-16(23)12-25-17-8-7-15(9-14(17)10-20)22-18(24)13(2)3/h1,7-9,13,16,21,23H,11-12H2,2-5H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEGAEBRVGIBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C#C)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000796 | |

| Record name | N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79848-61-6 | |

| Record name | Koe 3290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079848616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Cyano-4-{2-hydroxy-3-[(2-methylbut-3-yn-2-yl)amino]propoxy}phenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.